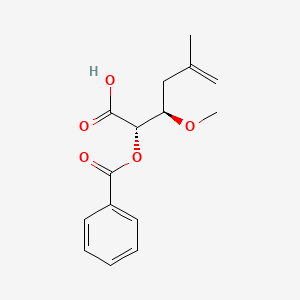
(2S,3R)-2-(Benzoyloxy)-3-methoxy-5-methylhex-5-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3R)-2-(Benzoyloxy)-3-methoxy-5-methylhex-5-enoic acid is a chiral organic compound with a complex structure It is characterized by the presence of a benzoyloxy group, a methoxy group, and a methyl group attached to a hexenoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2-(Benzoyloxy)-3-methoxy-5-methylhex-5-enoic acid typically involves multiple steps, starting from readily available starting materials. One common approach is the esterification of a suitable precursor with benzoyl chloride, followed by the introduction of the methoxy group through methylation reactions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-2-(Benzoyloxy)-3-methoxy-5-methylhex-5-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to the formation of different derivatives.
Substitution: The benzoyloxy and methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
(2S,3R)-2-(Benzoyloxy)-3-methoxy-5-methylhex-5-enoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s chiral nature makes it useful in studying stereochemistry and its effects on biological systems.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2S,3R)-2-(Benzoyloxy)-3-methoxy-5-methylhex-5-enoic acid involves its interaction with specific molecular targets and pathways. The benzoyloxy and methoxy groups may play a role in binding to enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in various biochemical processes, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- (2S,3R)-2-(Benzoyloxy)-3-methoxyhexanoic acid
- (2S,3R)-2-(Benzoyloxy)-3-methoxy-5-methylhexanoic acid
- (2S,3R)-2-(Benzoyloxy)-3-methoxy-5-methylpent-5-enoic acid
Uniqueness
(2S,3R)-2-(Benzoyloxy)-3-methoxy-5-methylhex-5-enoic acid is unique due to its specific combination of functional groups and chiral centers. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications. The presence of both benzoyloxy and methoxy groups, along with the chiral centers, differentiates it from other similar compounds and contributes to its specific reactivity and interactions.
Properties
CAS No. |
864514-34-1 |
|---|---|
Molecular Formula |
C15H18O5 |
Molecular Weight |
278.30 g/mol |
IUPAC Name |
(2S,3R)-2-benzoyloxy-3-methoxy-5-methylhex-5-enoic acid |
InChI |
InChI=1S/C15H18O5/c1-10(2)9-12(19-3)13(14(16)17)20-15(18)11-7-5-4-6-8-11/h4-8,12-13H,1,9H2,2-3H3,(H,16,17)/t12-,13+/m1/s1 |
InChI Key |
KRTGBOCHSHYANV-OLZOCXBDSA-N |
Isomeric SMILES |
CC(=C)C[C@H]([C@@H](C(=O)O)OC(=O)C1=CC=CC=C1)OC |
Canonical SMILES |
CC(=C)CC(C(C(=O)O)OC(=O)C1=CC=CC=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


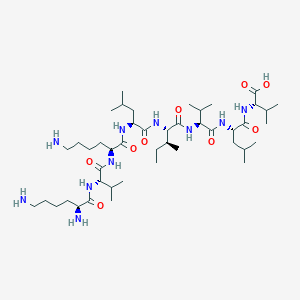
![1H-Indole-3-decanol, 6-methoxy-1-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B12540546.png)
methylidene}amino]benzoic acid](/img/structure/B12540553.png)
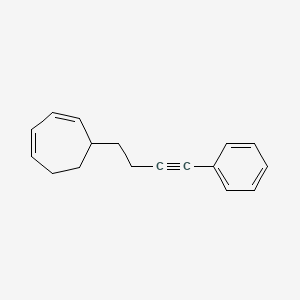
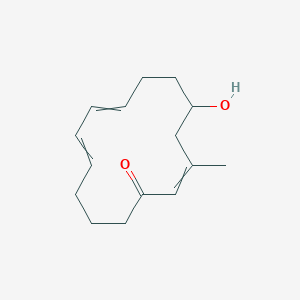
![2,2,4-Trimethyl-7-[(propan-2-yl)oxy]-1,2,3,4-tetrahydroquinoline](/img/structure/B12540565.png)
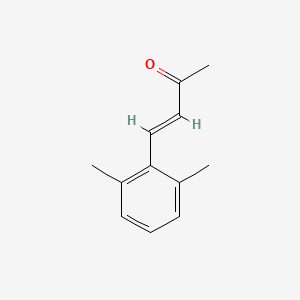
![Benzenesulfonamide, 4-chloro-N-methoxy-N-[(propylamino)carbonyl]-](/img/structure/B12540573.png)
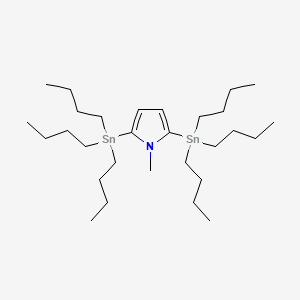
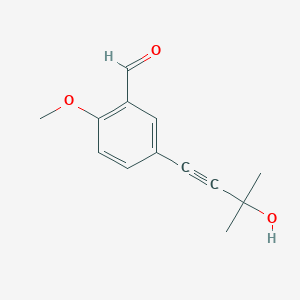
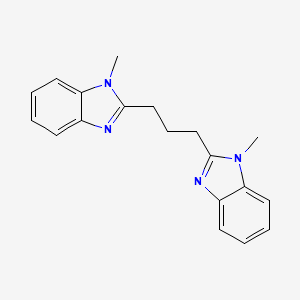
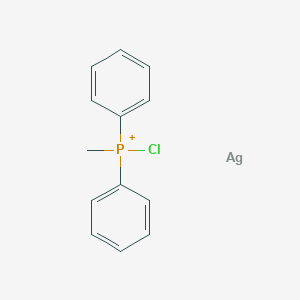

![2-chloro-N-[(dimethylamino)methylene]-4-Pyridinecarboxamide](/img/structure/B12540620.png)
